molecular formula C7H11N3O2 B6228639 tert-butyl 1H-1,2,3-triazole-4-carboxylate CAS No. 1339168-65-8

tert-butyl 1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6228639
CAS No.: 1339168-65-8
M. Wt: 169.18 g/mol
InChI Key: IGFFWAHOJSQWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of “tert-butyl 1H-1,2,4-triazole-3-carboxylate” is represented by the InChI code: 1S/C7H11N3O2/c1-7(2,3)12-6(11)5-8-4-9-10-5/h4H,1-3H3, (H,8,9,10) .


Chemical Reactions Analysis

The reduction of several 1-substituted 1,2,3-triazole 4,5-diesters by sodium borohydride has been found to be regioselective, with the C (5) ester groups being more reactive towards reduction than the C (4) ester groups .


Physical and Chemical Properties Analysis

The physical form of “tert-butyl 1H-1,2,4-triazole-3-carboxylate” is solid . It has a molecular weight of 169.18 .

Biochemical Analysis

Biochemical Properties

Tert-butyl 1H-1,2,3-triazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cholinergic system by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels and enhancing neurotransmission . This modulation can lead to improved cognitive functions and has potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, such as α-amylase and α-glucosidase, and preventing their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and improved cognitive function . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate carbohydrate and lipid metabolism . The compound can alter metabolic flux and metabolite levels, leading to changes in energy production and storage. For instance, by inhibiting α-amylase and α-glucosidase, it reduces glucose production from polysaccharides, which can be beneficial in managing diabetes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes and exert its biological effects.

Properties

IUPAC Name

tert-butyl 2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)5-4-8-10-9-5/h4H,1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFWAHOJSQWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339168-65-8
Record name tert-butyl 1H-1,2,3-triazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.